4-(3-((2,6-Difluoropyridin-4-YL)oxy)propyl)morpholin-3-one
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Overview
Description
Preparation Methods
The synthesis of 4-(3-((2,6-Difluoropyridin-4-YL)oxy)propyl)morpholin-3-one involves several steps. One common method includes the reaction of 2,6-difluoropyridine with a suitable morpholine derivative under controlled conditions . The reaction typically requires the use of solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-(3-((2,6-Difluoropyridin-4-YL)oxy)propyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3-((2,6-Difluoropyridin-4-YL)oxy)propyl)morpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-((2,6-Difluoropyridin-4-YL)oxy)propyl)morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(3-((2,6-Difluoropyridin-4-YL)oxy)propyl)morpholin-3-one can be compared to other similar compounds, such as:
2,6-Difluoropyridine: A precursor in the synthesis of the compound.
Morpholine derivatives:
Fluorinated pyridines: Compounds with similar electronic properties due to the presence of fluorine atoms.
Properties
Molecular Formula |
C12H14F2N2O3 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
4-[3-(2,6-difluoropyridin-4-yl)oxypropyl]morpholin-3-one |
InChI |
InChI=1S/C12H14F2N2O3/c13-10-6-9(7-11(14)15-10)19-4-1-2-16-3-5-18-8-12(16)17/h6-7H,1-5,8H2 |
InChI Key |
SANCEINTXDGWCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1CCCOC2=CC(=NC(=C2)F)F |
Origin of Product |
United States |
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